REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:4]=1[NH:10][NH2:11].[CH3:12][C:13]([CH3:20])([CH3:19])[C:14](=O)[CH2:15][C:16]#[N:17]>CCO.O>[C:13]([C:14]1[CH:15]=[C:16]([NH2:17])[N:10]([C:4]2[CH:5]=[CH:6][C:7]([CH3:9])=[CH:8][C:3]=2[CH3:2])[N:11]=1)([CH3:20])([CH3:19])[CH3:12] |f:0.1,3.4|
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
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Cl.CC1=C(C=CC(=C1)C)NN
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Name
|
|
Quantity
|
1 g
|
Type
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reactant
|
Smiles
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CC(C(CC#N)=O)(C)C
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Name
|
EtOH water
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Quantity
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20 mL
|
Type
|
solvent
|
Smiles
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CCO.O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the reaction heated
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Type
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CUSTOM
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Details
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The solution was partitioned between EtOAc and water
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Type
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EXTRACTION
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Details
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extracted twice
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Type
|
WASH
|
Details
|
The extracts were washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
eluting with an EtOAC/hexane gradient (5-20%)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NN(C(=C1)N)C1=C(C=C(C=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 700 mg | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |